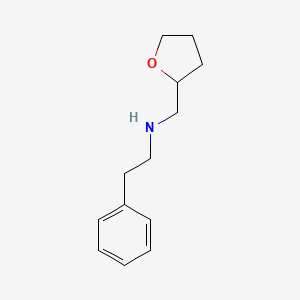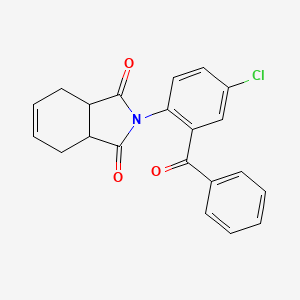![molecular formula C21H19Cl2NO B12478776 1-[4-(benzyloxy)-3-chlorophenyl]-N-(2-chlorobenzyl)methanamine](/img/structure/B12478776.png)
1-[4-(benzyloxy)-3-chlorophenyl]-N-(2-chlorobenzyl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{[4-(BENZYLOXY)-3-CHLOROPHENYL]METHYL}[(2-CHLOROPHENYL)METHYL]AMINE is an organic compound that features a complex aromatic structure This compound is characterized by the presence of benzyl and chlorophenyl groups attached to a central amine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {[4-(BENZYLOXY)-3-CHLOROPHENYL]METHYL}[(2-CHLOROPHENYL)METHYL]AMINE typically involves multi-step organic reactions. One common method starts with the preparation of 4-(benzyloxy)-3-chlorobenzaldehyde, which is then subjected to reductive amination with 2-chlorobenzylamine under hydrogenation conditions using a palladium catalyst. The reaction is carried out in an inert atmosphere to prevent oxidation and ensure high yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and real-time monitoring systems ensures consistent quality and high throughput. Solvent recycling and waste minimization are also critical aspects of industrial production to meet environmental regulations.
化学反応の分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting nitro groups to amines.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms can be replaced by other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Sodium hydroxide, ammonia, and other nucleophiles.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Conversion to primary or secondary amines.
Substitution: Formation of hydroxylated or aminated derivatives.
科学的研究の応用
Chemistry
In chemistry, {[4-(BENZYLOXY)-3-CHLOROPHENYL]METHYL}[(2-CHLOROPHENYL)METHYL]AMINE is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of various reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a model compound for understanding the behavior of similar aromatic amines in biological systems.
Medicine
In medicinal chemistry, {[4-(BENZYLOXY)-3-CHLOROPHENYL]METHYL}[(2-CHLOROPHENYL)METHYL]AMINE is investigated for its potential pharmacological properties. It may act as a precursor for the synthesis of drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications in material science.
作用機序
The mechanism of action of {[4-(BENZYLOXY)-3-CHLOROPHENYL]METHYL}[(2-CHLOROPHENYL)METHYL]AMINE involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, altering their activity. The presence of benzyl and chlorophenyl groups enhances its binding affinity and specificity. The pathways involved may include signal transduction, enzyme inhibition, or receptor modulation.
類似化合物との比較
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms, used in the production of dyes and herbicides.
Caffeine: An alkaloid with a purine structure, known for its stimulant properties.
tert-Butyl carbamate: Used in organic synthesis as a protecting group for amines.
Uniqueness
{[4-(BENZYLOXY)-3-CHLOROPHENYL]METHYL}[(2-CHLOROPHENYL)METHYL]AMINE is unique due to its specific combination of benzyl and chlorophenyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields of research and industry.
特性
分子式 |
C21H19Cl2NO |
|---|---|
分子量 |
372.3 g/mol |
IUPAC名 |
1-(3-chloro-4-phenylmethoxyphenyl)-N-[(2-chlorophenyl)methyl]methanamine |
InChI |
InChI=1S/C21H19Cl2NO/c22-19-9-5-4-8-18(19)14-24-13-17-10-11-21(20(23)12-17)25-15-16-6-2-1-3-7-16/h1-12,24H,13-15H2 |
InChIキー |
KHBSUQDEEKNOIX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)CNCC3=CC=CC=C3Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]morpholine](/img/structure/B12478695.png)
![[(4-{[(4-Chlorophenyl)carbonyl]amino}phenyl)sulfanyl]acetic acid](/img/structure/B12478696.png)
![S-[6-amino-1-(3-methylphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl] 3,4-dihydroquinoline-1(2H)-carbothioate](/img/structure/B12478718.png)
![N-(4-methylbenzyl)-1-{2-[(4-methylbenzyl)oxy]naphthalen-1-yl}methanamine](/img/structure/B12478719.png)

![5-Phenyl-6,8-dithiabicyclo[3.2.1]octane-3,3,4,4-tetracarbonitrile](/img/structure/B12478735.png)
![N-(2-chlorobenzyl)-N-{[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}methanesulfonamide](/img/structure/B12478737.png)
![3-(16,18-Dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl benzoate (non-preferred name)](/img/structure/B12478739.png)
![N-(2,5-dichlorophenyl)-2-{[5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12478748.png)
![8,10-Dichloro-5-methyl-2-phenyl-2,3-dihydrochromeno[4,3-d]pyrazolo[3,4-b]pyridine-1,6-dione](/img/structure/B12478753.png)




